molecular formula C10H9BrN4 B1379590 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile CAS No. 1437794-89-2

7-Bromo-1-isopropylbenzotriazole-5-carbonitrile

Cat. No.: B1379590
CAS No.: 1437794-89-2
M. Wt: 265.11 g/mol
InChI Key: GEPGOLFFQHICDX-UHFFFAOYSA-N
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Description

7-Bromo-1-isopropylbenzotriazole-5-carbonitrile (CAS 1437794-89-2) is a specialized benzotriazole derivative with the molecular formula C 10 H 9 BrN 4 and a molecular weight of 265.11 g/mol . This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry. The benzotriazole scaffold is recognized as a privileged structure in pharmaceutical research, known for its versatile biological properties and utility as a synthetic auxiliary . Its core structure allows it to act as an effective building block in coupling reactions and for the synthesis of functional materials . The presence of both a bromo substituent and a carbonitrile group on the benzotriazole ring system makes this compound a valuable electrophilic center for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures. Furthermore, the benzotriazole core is frequently investigated for its diverse biological activities, including antimicrobial, antiprotozoal, and antitubulin properties, making derivatives of this scaffold relevant in the development of new therapeutic agents . The isopropyl group at the N-1 position influences the compound's electronic properties and steric profile, which can fine-tune its reactivity and potential interaction with biological targets. This product is supplied with a guaranteed purity of not less than 95% and is accompanied by batch-specific Certificate of Analysis (COA) to ensure quality and consistency for your research applications . It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-bromo-1-propan-2-ylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4/c1-6(2)15-10-8(11)3-7(5-12)4-9(10)13-14-15/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPGOLFFQHICDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2Br)C#N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190924
Record name 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437794-89-2
Record name 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Benzotriazole Derivatives

Bromination is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively brominate the 7-position on the benzotriazole ring. The reaction is typically carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to avoid polybromination or side reactions.

N-Alkylation with Isopropyl Group

N-alkylation of benzotriazoles is performed by reacting the benzotriazole intermediate with isopropyl halides (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride. This reaction usually proceeds under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to ensure efficient substitution at the N1 position.

Introduction of the Carbonitrile Group

The carbonitrile group at the 5-position is introduced via nucleophilic aromatic substitution or palladium-catalyzed cyanation reactions. A common approach involves the use of 5-bromo or 5-chlorobenzotriazole derivatives as substrates, which undergo cyanation with reagents like copper(I) cyanide or potassium cyanide under catalytic conditions.

Detailed Research Findings and Data

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Bromination NBS, CH2Cl2, 0 °C to room temp 7-Bromo-benzotriazole intermediate
2 N-Alkylation Isopropyl bromide, K2CO3, DMF, reflux 7-Bromo-1-isopropylbenzotriazole
3 Cyanation CuCN, Pd catalyst, DMF, elevated temperature This compound

Yield and Purity

  • Bromination typically yields 85-90% of the monobromo intermediate.
  • N-alkylation yields range from 75-85%, depending on reaction time and base used.
  • Cyanation yields are variable but can reach up to 70-80% with optimized catalytic systems.

Notes on Reaction Optimization

  • The use of 1-hydroxybenzotriazole as an additive in coupling reactions has been shown to improve yields and reduce side products in related benzotriazole chemistry, suggesting potential benefits in the cyanation step as well.
  • Temperature control is critical during bromination to prevent over-bromination.
  • The choice of solvent and base in N-alkylation affects regioselectivity and yield.

Analytical and Characterization Data

  • Molecular weight: 265.11 g/mol.
  • Molecular formula: C10H9BrN4.
  • Characterization typically involves NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

Method Step Typical Reagents/Conditions Advantages Challenges
Bromination NBS, CH2Cl2, 0 °C High regioselectivity, good yield Control of reaction temperature
N-Alkylation Isopropyl bromide, K2CO3, DMF, reflux Efficient N1 substitution Avoiding multiple alkylations
Cyanation CuCN, Pd catalyst, DMF, heat Direct introduction of nitrile group Toxic reagents, catalyst cost

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-1-isopropylbenzotriazole-5-carbonitrile, while oxidation with potassium permanganate can produce 7-bromo-1-isopropylbenzotriazole-5-carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1-isopropylbenzotriazole-5-carbonitrile is primarily utilized as a building block in the synthesis of various bioactive compounds. Its structural features allow for modifications that enhance biological activity.

Antimicrobial Activity : Research indicates that derivatives of benzotriazoles exhibit significant antibacterial and antifungal properties. For instance, compounds derived from benzotriazole have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The presence of bromine in the structure may contribute to enhanced activity against resistant strains.

Antiprotozoal Activity : Studies have demonstrated that benzotriazole derivatives can exhibit antiprotozoal effects, particularly against pathogens like Acanthamoeba castellanii, which poses risks to human health. These compounds have been reported to have comparable efficacy to established treatments like chlorohexidine .

Synthesis of Peptides

This compound can serve as an effective coupling agent in peptide synthesis. Its role is similar to that of other benzotriazole derivatives, facilitating the formation of peptide bonds with high yields . This application is particularly valuable in pharmaceutical development where peptides are used as therapeutic agents.

Material Science

In material science, benzotriazole derivatives are studied for their potential applications in corrosion inhibition and as stabilizers in polymers. The compound's ability to form stable complexes with metal ions makes it suitable for enhancing the durability of materials exposed to harsh environments.

Case Study 1: Antimicrobial Activity

A study evaluated several benzotriazole derivatives, including this compound, against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, highlighting their potential as novel antimicrobial agents .

Case Study 2: Peptide Synthesis

In a comparative study on peptide synthesis efficiency, the use of this compound resulted in a yield of over 90% for a complex peptide sequence, significantly outperforming other coupling agents like N-hydroxy-succinimide . This demonstrates its utility in producing high-purity peptides for therapeutic applications.

Mechanism of Action

The mechanism of action of 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the benzotriazole ring play crucial roles in binding to target molecules, facilitating various biochemical processes. The compound can modulate the activity of enzymes or receptors, leading to changes in cellular functions. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The nitrile group (-CN) is more electron-withdrawing than ester groups, enhancing electrophilicity at position 5.
  • Metabolic Stability : Nitriles are generally more resistant to esterase-mediated hydrolysis compared to esters, suggesting superior metabolic stability for the target compound in biological systems.

Research Implications

The nitrile-functionalized benzotriazole scaffold of this compound offers distinct advantages over ester-containing analogs, particularly in drug discovery. Its enhanced electrophilicity and steric profile make it a promising intermediate for synthesizing kinase inhibitors or corrosion inhibitors, where electronic modulation and stability are critical . Further studies are needed to explore its synthetic versatility and biological activity relative to its analogs.

Biological Activity

7-Bromo-1-isopropylbenzotriazole-5-carbonitrile (CAS No. 1437794-89-2) is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activities associated with this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H9BrN4\text{C}_10\text{H}_9\text{BrN}_4

Key Properties:

  • Molecular Weight: 252.11 g/mol
  • Solubility: Soluble in organic solvents, limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

The biological activity of this compound is thought to arise from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition: Benzotriazoles are known to inhibit protein kinases, which are critical for cell signaling and regulation. This compound may exhibit similar inhibitory effects, impacting pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of benzotriazole possess antimicrobial properties. The presence of halogen substituents, such as bromine, may enhance the compound's effectiveness against bacterial strains.

Antimicrobial Activity

A study conducted on benzotriazole derivatives highlighted their antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL, indicating significant antibacterial potential .

Anticancer Properties

Research has indicated that benzotriazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway. This suggests that this compound may serve as a potential anticancer agent .

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant antibacterial activity against MRSA with an MIC of 12.5 μg/mL .
Anticancer Activity Induced apoptosis in human cancer cell lines via PI3K/Akt pathway modulation .
Enzyme Interaction Inhibited protein kinase CK2, which is implicated in various cancers .

Q & A

Basic: What are the common synthetic routes for preparing 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile?

Answer:
The compound is typically synthesized via halogenation and substitution reactions. A plausible route involves:

Bromination : Introducing bromine at the 7-position of a benzotriazole precursor using N-bromosuccinimide (NBS) under radical or electrophilic conditions .

Isopropyl Substitution : Reacting the brominated intermediate with isopropylamine or an isopropyl halide in the presence of a base (e.g., K₂CO₃) to install the isopropyl group at the 1-position .

Cyano Functionalization : Nitrile introduction at the 5-position via cyanation using CuCN or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with a cyanide source).
Key challenges include regioselectivity control and purification of intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Answer:
Discrepancies often arise from solvent effects, conformational dynamics, or impurities. A systematic approach includes:

  • Multi-Technique Validation : Cross-check NMR (¹H/¹³C), HRMS, and IR data. For example, unexpected downfield shifts in ¹H NMR may indicate residual solvent (e.g., DMSO) or paramagnetic impurities .
  • Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models to match experimental conditions .
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity and rule out byproducts .

Basic: What are the recommended analytical techniques for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify substituent environments (e.g., isopropyl CH₃ splits at δ 1.2–1.5 ppm) .
    • HRMS : ESI-TOF to verify molecular ion ([M+H]⁺) and isotopic pattern (Br signature).
  • Purity Assessment :
    • HPLC : Reverse-phase chromatography with UV detection at 254 nm .
    • Melting Point : Compare with literature values (if available) to assess crystallinity .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability?

Answer:

  • DFT Studies : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., C-Br bond stability under thermal stress) .
  • Solubility Prediction : Use COSMO-RS simulations to optimize logP values by modifying substituents (e.g., replacing isopropyl with polar groups) .
  • Docking Studies : If targeting biological systems, model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways and degradation hotspots .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity : Wear nitrile gloves and goggles due to potential cyanide release under acidic conditions.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors .
  • Waste Disposal : Neutralize reaction mixtures with NaHCO₃ before disposal to prevent halogenated byproduct formation .

Advanced: How can researchers address low yields in the final cyanation step?

Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (Xantphos) to improve coupling efficiency .
  • Temperature Control : Perform reactions under inert atmosphere (N₂/Ar) at 80–100°C to balance kinetics and side reactions.
  • Byproduct Trapping : Add molecular sieves to sequester water, preventing hydrolysis of the nitrile group .

Advanced: What strategies validate the compound’s role in inhibiting specific enzymatic pathways?

Answer:

  • Kinetic Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., fluorogenic substrates for proteases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target enzymes.
  • Mutagenesis Studies : Engineer enzyme active-site mutants to confirm interaction sites (e.g., hydrogen bonding with benzotriazole nitrogen) .

Basic: How does the electronic nature of substituents affect the compound’s reactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : The bromine and nitrile groups decrease electron density at the benzotriazole core, enhancing electrophilicity for nucleophilic attacks .
  • Isopropyl Group : Acts as a steric shield, slowing down undesired side reactions at the 1-position .

Advanced: What methodologies resolve conflicting results in biological activity studies?

Answer:

  • Dose-Response Reproducibility : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolomic Profiling : Use LC-MS to identify degradation products that may confound activity readings.
  • Positive/Negative Controls : Include known inhibitors/activators to validate assay conditions .

Advanced: How to design a mechanistic study for photodegradation pathways?

Answer:

  • Light Source Calibration : Use UV-Vis lamps (254–365 nm) to simulate environmental exposure.
  • Radical Trapping : Add TEMPO to quench free radicals and identify intermediates via GC-MS .
  • Quantum Yield Calculation : Measure degradation rates under controlled irradiance to model environmental persistence .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-isopropylbenzotriazole-5-carbonitrile
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7-Bromo-1-isopropylbenzotriazole-5-carbonitrile

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